9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
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Overview
Description
9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole is a complex heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 6th position of the benzofuro[2,3-b]indole core. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The phenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid derivative and a palladium catalyst .
Chemical Reactions Analysis
9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cycloaddition Reactions: The indole core can participate in cycloaddition reactions to form complex polycyclic structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, phenylboronic acid, palladium catalysts, and various nucleophiles. Major products formed from these reactions include substituted indoles, quinones, and polycyclic compounds .
Scientific Research Applications
9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new organic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity. The bromine and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole can be compared with other similar compounds, such as:
6H-Benzofuro[2,3-b]indole: Lacks the bromine and phenyl groups, resulting in different chemical and biological properties.
6H-Benzo[4,5]thieno[2,3-b]indole: Contains a sulfur atom instead of oxygen, leading to variations in electronic properties and reactivity.
6H-Benzofuro[2,3-b]indole derivatives: Various derivatives with different substituents at the 9th and 6th positions exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H12BrNO |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
9-bromo-6-phenyl-[1]benzofuro[2,3-b]indole |
InChI |
InChI=1S/C20H12BrNO/c21-13-10-11-17-16(12-13)19-15-8-4-5-9-18(15)23-20(19)22(17)14-6-2-1-3-7-14/h1-12H |
InChI Key |
QJMOLNUZGCXUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2OC5=CC=CC=C54 |
Origin of Product |
United States |
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